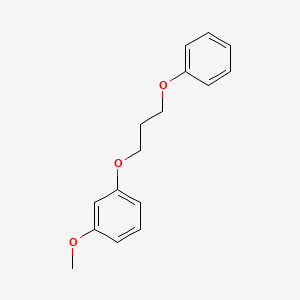
1-methoxy-3-(3-phenoxypropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-3-(3-phenoxypropoxy)benzene is a chemical compound that belongs to the class of aryloxypropanolamines. It is commonly known as ICI 118,587 and has been extensively researched for its potential therapeutic applications. This compound has been found to have a high affinity for beta-3 adrenergic receptors and has been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
The mechanism of action of 1-methoxy-3-(3-phenoxypropoxy)benzene involves its binding to beta-3 adrenergic receptors. This binding leads to the activation of the receptor, which in turn leads to the activation of adenylate cyclase and the production of cyclic AMP. This results in the activation of protein kinase A and the phosphorylation of various target proteins, leading to the activation of thermogenesis and lipolysis in adipose tissue.
Biochemical and Physiological Effects
1-methoxy-3-(3-phenoxypropoxy)benzene has been found to have a number of biochemical and physiological effects. It has been shown to increase thermogenesis and lipolysis in adipose tissue, leading to increased energy expenditure and fat loss. It has also been found to improve glucose tolerance and insulin sensitivity, which has led to research into its potential use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methoxy-3-(3-phenoxypropoxy)benzene in lab experiments include its high affinity for beta-3 adrenergic receptors and its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. However, the limitations of using this compound include its potential toxicity and the need for further research into its safety and efficacy.
Orientations Futures
There are a number of future directions for research into 1-methoxy-3-(3-phenoxypropoxy)benzene. These include further studies into its safety and efficacy, as well as its potential use in combination with other drugs for the treatment of obesity, diabetes, and other metabolic disorders. Additionally, research into the development of more selective beta-3 adrenergic receptor agonists may lead to the development of more effective therapies for these conditions.
Méthodes De Synthèse
The synthesis of 1-methoxy-3-(3-phenoxypropoxy)benzene involves the reaction of 3-phenoxypropyl bromide with 1-methoxy-2-nitrobenzene in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 1-methoxy-3-(3-phenoxypropoxy)benzene.
Applications De Recherche Scientifique
1-methoxy-3-(3-phenoxypropoxy)benzene has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for beta-3 adrenergic receptors, which are primarily found in adipose tissue. This has led to research into the potential use of this compound in the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
1-methoxy-3-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-15-9-5-10-16(13-15)19-12-6-11-18-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBJFGAYAGVUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(3-phenoxypropoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

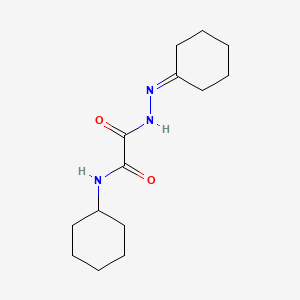

![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
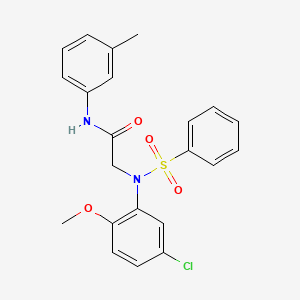
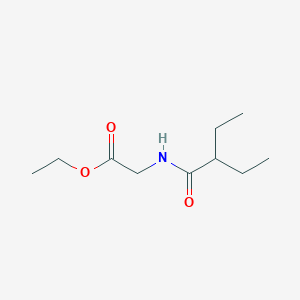
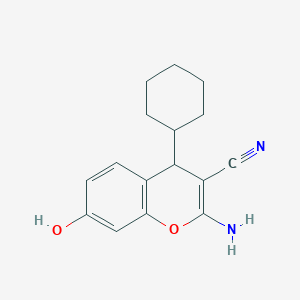
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)